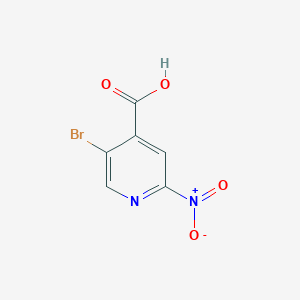

5-Bromo-2-nitroisonicotinic acid

Description

Significance of Pyridine (B92270) Derivatives in Advanced Organic Synthesis and Medicinal Chemistry

Pyridine and its derivatives are fundamental heterocyclic compounds that feature prominently across various domains of chemical science, from medicinal applications to materials science. nih.govtandfonline.com

The pyridine ring is a ubiquitous structural motif found in a vast array of natural products, including essential vitamins and alkaloids, and is a cornerstone in the design of synthetic drugs. researchgate.netnih.gov Its presence is critical in numerous pharmacologically active agents due to its ability to engage in hydrogen bonding and other non-covalent interactions with biological targets like enzymes and proteins. researchgate.netsarchemlabs.com This has led to the development of pyridine-containing drugs with a broad spectrum of therapeutic activities, including anticancer, antimicrobial, antiviral, and anti-inflammatory properties. tandfonline.comnih.gov In the realm of materials science, pyridine derivatives are integral to the creation of functional materials such as chemosensors and organic optical materials, owing to their electronic and coordination properties. nih.govnih.gov

The introduction of halogen and nitro groups onto the pyridine ring is a key strategy for fine-tuning its chemical and electronic characteristics. The nitrogen atom in the pyridine ring is electron-withdrawing, which deactivates the ring towards electrophilic substitution compared to benzene. stackexchange.com

The addition of a nitro group (—NO₂), a strong electron-withdrawing group, further deactivates the ring, making it more susceptible to nucleophilic substitution. nih.govacs.org This electronic modification is crucial as it facilitates the functionalization of the pyridine scaffold. nih.gov Halogens, such as bromine, exert a dual electronic effect. They are electron-withdrawing through the inductive effect, which deactivates the ring, but can also donate electron density through resonance. quora.com This combination of effects alters the reactivity at specific positions, providing a powerful tool for directing subsequent chemical transformations. quora.comnih.gov The strategic placement of these substituents, as seen in 5-Bromo-2-nitroisonicotinic acid, creates a highly versatile chemical intermediate. nih.gov

Contextualizing this compound in the Landscape of Substituted Isonicotinic Acids

This compound is a distinct derivative of isonicotinic acid (pyridine-4-carboxylic acid). wikipedia.orgnih.gov Its specific substitution pattern sets it apart from other related compounds and defines its utility in synthesis.

Table 1: Physicochemical Properties of this compound

| Property | Value |

|---|---|

| CAS Number | 1356412-82-2 |

| Molecular Formula | C₆H₃BrN₂O₄ |

| Molecular Weight | 246.01 g/mol |

| Appearance | Data not widely available, often a solid |

This table presents key identifiers and properties for this compound. nih.govbldpharm.com

Isonicotinic acid itself and its derivatives are important in medicinal chemistry, forming the basis for drugs like the anti-tuberculosis agent isoniazid. wikipedia.orgnih.govmedchemexpress.com The parent compound is typically produced by the oxidation of 4-methylpyridine. wikipedia.org The addition of a bromine atom at the 5-position and a nitro group at the 2-position in this compound creates a molecule with multiple reactive sites.

Compared to simpler derivatives like 5-bromonicotinic acid or 2-nitropyridines, this compound offers more complex synthetic possibilities. google.comntnu.no The bromine atom can be replaced via nucleophilic substitution or participate in metal-catalyzed cross-coupling reactions. The nitro group can be reduced to an amine, which is a versatile functional group for further derivatization, or it can act as a directing group for other reactions. The carboxylic acid group provides a handle for forming amides, esters, and other derivatives.

This compound is a member of the halogenated nitropyridine carboxylic acids, a class of compounds valued as synthetic intermediates. nih.gov The combination of the electron-withdrawing nitro group and the halogen substituent on the pyridine ring makes these compounds particularly reactive towards nucleophiles. nih.govacs.org This reactivity is a key feature exploited in the synthesis of more complex, highly functionalized pyridine-based molecules. For instance, related compounds like 2-bromo-5-nitronicotinic acid are also used as building blocks in chemical synthesis. chemicalbook.com The specific arrangement of the bromo, nitro, and carboxylic acid groups around the pyridine ring dictates the regioselectivity of subsequent reactions, allowing chemists to build molecular complexity in a controlled manner.

Table 2: Comparison of Related Substituted Pyridine Carboxylic Acids

| Compound Name | CAS Number | Key Substituents |

|---|---|---|

| This compound | 1356412-82-2 | 5-Bromo, 2-Nitro, 4-Carboxy |

| Isonicotinic acid | 55-22-1 | 4-Carboxy |

| 5-Bromonicotinic acid | 20826-04-4 | 5-Bromo, 3-Carboxy |

| 2-Bromo-5-nitronicotinic acid | 914222-92-7 | 2-Bromo, 5-Nitro, 3-Carboxy |

| 5-Bromo-2-picolinic acid | 30683-23-9 | 5-Bromo, 2-Carboxy |

This table highlights the structural differences between this compound and other relevant pyridine carboxylic acids. wikipedia.orgbldpharm.comgoogle.comchemicalbook.comgoogle.com

Rationale for Dedicated Academic Inquiry into this compound

The dedicated academic inquiry into this compound is driven by its potential as a highly versatile and functionalized building block in organic synthesis. The specific arrangement of its three distinct functional groups—a carboxylic acid, a bromine atom, and a nitro group—on the pyridine scaffold offers a rich platform for chemical manipulation.

The rationale for its study can be summarized by its utility as a chemical intermediate. Researchers can selectively target each functional group to introduce new molecular fragments and build complex structures. The bromine is a handle for cross-coupling reactions, the nitro group can be transformed into an amine for further functionalization, and the carboxylic acid allows for the formation of amide or ester linkages. This multi-faceted reactivity makes this compound a valuable precursor for creating libraries of novel compounds, which can then be screened for potential applications in medicinal chemistry and materials science. nih.govcalpaclab.com The study of its reaction pathways and synthetic potential contributes to the broader field of heterocyclic chemistry and enables the development of new synthetic methodologies.

Identified Gaps in the Scholarly Literature Pertaining to this Specific Chemical Entity

A thorough review of the existing scientific literature reveals a significant gap concerning the specific compound This compound . While its constituent functional groups and the broader class of halogenated nitropyridines have been studied, detailed experimental and theoretical investigations focused squarely on this molecule are conspicuously sparse. Much of the available information is confined to its listing in chemical supplier catalogs, with minimal accompanying research data.

The synthesis and reactions of related molecules, such as ethyl 2-bromo-5-nitroisonicotinate, have been documented, suggesting potential synthetic routes and reactivity patterns. For example, the bromine atom in similar structures can be displaced by various nucleophiles, and the nitro group can be reduced. However, the specific influence of the free carboxylic acid group in concert with the bromo and nitro substituents on the isonicotinic acid framework remains largely undocumented. This lack of dedicated research presents a clear and compelling gap in the field of heterocyclic chemistry.

Potential for Unexplored Reactivity and Transformative Applications

The dearth of focused research on This compound suggests a landscape ripe for exploration. The interplay of its three functional groups—bromo, nitro, and carboxylic acid—on the pyridine ring likely gives rise to a unique and unexplored reactivity profile.

The electron-withdrawing nature of the nitro group and the pyridine nitrogen is expected to activate the bromine atom for nucleophilic aromatic substitution. This could allow for the introduction of a wide range of functionalities at the 5-position, leading to novel derivatives with potentially interesting biological or material properties.

Furthermore, the carboxylic acid group offers a site for derivatization that could be exploited in the development of new pharmaceuticals or functional materials. For example, amide coupling with various amines could generate a library of compounds for biological screening. The compound could also serve as a precursor for the synthesis of more complex, fused heterocyclic systems through intramolecular cyclization reactions involving the nitro and carboxylic acid groups or their derivatives.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

5-bromo-2-nitropyridine-4-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3BrN2O4/c7-4-2-8-5(9(12)13)1-3(4)6(10)11/h1-2H,(H,10,11) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MPPXDSQZQIBCRT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=CN=C1[N+](=O)[O-])Br)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H3BrN2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00855850 | |

| Record name | 5-Bromo-2-nitropyridine-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00855850 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

247.00 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1356412-82-2 | |

| Record name | 5-Bromo-2-nitropyridine-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00855850 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Advanced Preparative Strategies for 5 Bromo 2 Nitroisonicotinic Acid

Retrosynthetic Analysis and Key Disconnection Strategies for the Isonicotinic Acid Core

Retrosynthetic analysis is a technique used to plan a synthesis by deconstructing the target molecule into simpler, commercially available starting materials. The key to this process is identifying strategic bond disconnections that correspond to reliable chemical reactions. For 5-Bromo-2-nitroisonicotinic acid, the primary disconnections involve the carbon-carbon bond of the carboxylic acid and the carbon-halogen and carbon-nitrogen bonds of the bromo and nitro groups, respectively.

A primary retrosynthetic disconnection would be the C4-carboxyl bond, leading back to a 4-functionalized-5-bromo-2-nitropyridine. This synthon could be derived from a precursor like 4-methyl-5-bromo-2-nitropyridine through oxidation. Another key disconnection involves the electrophilic aromatic substitution of the bromo and nitro groups. This suggests that the synthesis could proceed from a simpler isonicotinic acid or pyridine (B92270) precursor.

Functional group interconversion (FGI) is another critical strategy. For instance, a nitro group can be introduced from an amino group, which in turn can be a useful directing group for other substitutions. The carboxylic acid can be generated from the oxidation of an alkyl group, such as a methyl group.

Direct and Indirect Synthetic Routes to this compound

The synthesis of this compound can be approached through direct routes involving the functionalization of a pyridine or isonicotinic acid core, or indirect routes where a pre-functionalized pyridine ring undergoes further modifications.

Nitration and Bromination of Pyridine and Isonicotinic Acid Precursors

The introduction of nitro and bromo groups onto a pyridine ring is a common strategy. However, the regioselectivity of these electrophilic aromatic substitutions is heavily influenced by the existing substituents and the reaction conditions.

The pyridine ring is an electron-deficient system, making electrophilic substitution generally more difficult than on benzene. The nitrogen atom deactivates the ring towards electrophilic attack and directs incoming electrophiles primarily to the 3- and 5-positions. When a deactivating group like a carboxylic acid is present at the 4-position (as in isonicotinic acid), it further deactivates the ring, making substitutions even more challenging. Conversely, activating groups like amino groups can facilitate these reactions and direct substitution to the ortho and para positions relative to themselves.

The choice of reagents and reaction conditions plays a pivotal role in achieving the desired product. For instance, the bromination of nicotinic acid (a constitutional isomer of isonicotinic acid) to 5-bromonicotinic acid has been achieved using bromine in the presence of thionyl chloride and iron powder. semanticscholar.org A similar approach could potentially be adapted for isonicotinic acid. The nitration of pyridine derivatives often requires harsh conditions, such as fuming nitric acid and sulfuric acid.

A plausible direct approach to this compound could involve a two-step electrophilic substitution starting from isonicotinic acid. However, controlling the regioselectivity to obtain the desired 2-nitro, 5-bromo substitution pattern would be a significant challenge due to the directing effects of the carboxyl group and the inherent reactivity of the pyridine ring.

Functional Group Interconversions on Pre-functionalized Pyridine Rings

An alternative and often more controlled approach involves performing functional group interconversions on a pyridine ring that already contains some of the desired substituents.

A viable indirect route to this compound starts with a precursor such as 4-methyl-5-bromo-2-nitropyridine. The synthesis of a related compound, 5-bromo-2-nitropyridine (B47719), has been reported from the bromination of 2-aminopyridine (B139424) followed by oxidation of the amino group to a nitro group. chemicalbook.com A similar strategy could be envisioned starting with 2-amino-4-methylpyridine.

Once the 4-methyl-5-bromo-2-nitropyridine intermediate is obtained, the final step would be the oxidation of the methyl group to a carboxylic acid. This transformation is commonly achieved using strong oxidizing agents such as potassium permanganate (B83412) (KMnO₄) or chromic acid. For example, the synthesis of 5-bromo-2-nitro-benzoic acid is achieved by the oxidation of 2-nitro-5-bromo-toluene using potassium permanganate. bldpharm.com

Table 1: Proposed Synthetic Route via Functional Group Interconversion

| Step | Starting Material | Reagents and Conditions | Intermediate/Product |

| 1 | 2-Amino-4-methylpyridine | N-Bromosuccinimide (NBS), Acetonitrile (B52724) | 2-Amino-5-bromo-4-methylpyridine |

| 2 | 2-Amino-5-bromo-4-methylpyridine | Oxidizing agent (e.g., m-CPBA or H₂O₂/H₂SO₄) | 4-Methyl-5-bromo-2-nitropyridine |

| 3 | 4-Methyl-5-bromo-2-nitropyridine | KMnO₄, heat | This compound |

This multi-step approach, while longer, offers better control over the regiochemistry of the final product, overcoming the challenges associated with direct electrophilic substitution on the isonicotinic acid core.

Nucleophilic Aromatic Substitution (SNAr) Strategies for Nitro and Bromo Groups

Nucleophilic Aromatic Substitution (SNAr) is a primary pathway for functionalizing electron-deficient aromatic rings, such as the one in this compound and its precursors. wikipedia.org The reaction proceeds via a two-step addition-elimination mechanism, where a nucleophile attacks the ring to form a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex, followed by the departure of a leaving group. masterorganicchemistry.com

The reactivity of the pyridine ring in SNAr is significantly enhanced by the presence of strong electron-withdrawing groups, which can stabilize the negative charge of the intermediate. masterorganicchemistry.com In the case of a 5-bromo-2-nitropyridine scaffold, the nitro group (-NO₂) at the C-2 position serves as a powerful activating group. wikipedia.org Its placement ortho to the C-3 and meta to the C-5 positions and para to the C-6 position makes the entire ring electron-poor and susceptible to nucleophilic attack.

While both the bromo and nitro groups can potentially act as leaving groups, their lability in SNAr reactions is context-dependent. The typical leaving group order in activated aryl systems is F > NO₂ > Cl ≈ Br > I. nih.govrsc.org However, the reaction is kinetically controlled, and the substitution typically occurs at the position that leads to the most stable Meisenheimer intermediate. For a substrate like 5-bromo-2-nitropyridine, nucleophilic attack is favored at the halogen-bearing carbon positions (C-2 or C-6 in a general pyridine system) when activated by a para-nitro group. In this specific 5-bromo-2-nitro arrangement, the nitro group strongly activates the ring, facilitating the displacement of the bromide at the C-5 position by various nucleophiles. Such reactions are common in pyridine chemistry, where amines, alkoxides, and other nucleophiles can be introduced onto the ring system, often requiring heat to overcome the initial aromaticity disruption. youtube.com

Advanced Synthetic Techniques and Green Chemistry Approaches

Modern synthetic chemistry increasingly emphasizes the use of advanced technologies to improve reaction efficiency, reduce environmental impact, and enhance safety and scalability. These principles are directly applicable to the synthesis of complex molecules like this compound.

Microwave-assisted organic synthesis utilizes microwave irradiation to heat reactions directly and efficiently through dielectric heating. This technique often leads to dramatic reductions in reaction times, increased product yields, and improved purity profiles compared to conventional heating methods. For the synthesis of derivatives of this compound, microwave irradiation can be particularly effective. For instance, in the amination of related 5-nitro-2-chlorobenzoic acid, microwave assistance allowed for the rapid synthesis of N-substituted 5-nitroanthranilic acid derivatives in high yields (up to >99%) within minutes (5-30 min) under solvent-free conditions, demonstrating a significant improvement over traditional protocols. nih.gov This approach avoids the need for a catalyst and is suitable for upscaling. nih.gov Similar principles can be applied to the functionalization of the this compound core, accelerating key steps such as amination or etherification. nih.gov

| Parameter | Conventional Heating | Microwave Irradiation |

|---|---|---|

| Reaction Time | Several hours to days | 5 - 30 minutes |

| Yield | Moderate to good | Good to excellent (>99% in some cases) |

| Conditions | Often requires high-boiling solvents and catalysts | Can often be performed solvent-free and catalyst-free |

| Energy Efficiency | Lower (heats vessel and surroundings) | Higher (heats reactants directly) |

Flow chemistry, or continuous manufacturing, involves performing chemical reactions in a continuously flowing stream within a network of tubes or microreactors. mdpi.com This technology offers significant advantages over traditional batch processing, particularly for the synthesis of fine chemicals and active pharmaceutical ingredients (APIs). europa.eu

Key benefits of flow chemistry include:

Enhanced Safety: The small internal volume of flow reactors allows for superior control over reaction temperature and pressure, minimizing the risks associated with highly exothermic processes like nitration or reactions involving hazardous reagents. europa.eu

Scalability and Reproducibility: Scaling up production is achieved by running the system for longer periods or by "numbering up" (running multiple reactors in parallel), which avoids the complex re-optimization often required when scaling up batch reactors. durham.ac.uk

Improved Efficiency: The high surface-area-to-volume ratio in flow reactors enhances heat and mass transfer, leading to faster reactions and higher yields. It also allows for the seamless integration of multiple reaction, work-up, and purification steps. mdpi.com

For the production of this compound, a multi-step synthesis could be streamlined into a continuous process, enhancing safety during the nitration step and ensuring consistent quality for the final product. nih.gov

| Parameter | Batch Processing | Flow Chemistry |

|---|---|---|

| Heat Transfer | Poor, limited by surface area | Excellent, high surface-area-to-volume ratio |

| Safety | Higher risk with exothermic/hazardous reactions | Inherently safer due to small reactor volume |

| Scalability | Complex, often requires re-optimization | Straightforward (time or numbering-up) |

| Reproducibility | Can vary between batches | High, due to precise process control |

| Process Integration | Difficult, requires isolation of intermediates | Easily couples multiple steps (synthesis, purification) |

Catalysis is fundamental to modern organic synthesis, offering pathways to desired products with high selectivity and efficiency while minimizing waste. For pyridine derivatives, various catalytic systems are employed to functionalize the ring.

Palladium is arguably the most versatile transition metal in catalysis, enabling a vast array of transformations, including the formation of carbon-carbon and carbon-heteroatom bonds. mdpi.com For a substrate like this compound, the bromine atom serves as an excellent handle for palladium-catalyzed cross-coupling reactions.

The Suzuki-Miyaura cross-coupling is a powerful method for forming C-C bonds by reacting an organohalide (like the 5-bromo group) with an organoboron compound (e.g., an arylboronic acid). mdpi.com This reaction is known for its mild conditions and tolerance of a wide range of functional groups, making it ideal for late-stage functionalization of complex molecules. mdpi.com Similarly, the Sonogashira reaction allows for the coupling of terminal alkynes with the 5-bromo position, introducing an sp-hybridized carbon and opening pathways to further derivatives. researchgate.netresearchgate.net These reactions provide a modular approach to creating libraries of compounds based on the 5-nitroisonicotinic acid scaffold.

| Reaction Type | Coupling Partner | Catalyst System (Typical) | Product Type |

|---|---|---|---|

| Suzuki-Miyaura | Arylboronic acid | Pd(PPh₃)₄ / K₃PO₄ | 5-Aryl-2-nitroisonicotinic acid derivative |

| Sonogashira | Terminal alkyne | PdCl₂(PPh₃)₂ / CuI / Base | 5-Alkynyl-2-nitroisonicotinic acid derivative |

| Buchwald-Hartwig | Amine | Pd catalyst / Ligand / Base | 5-Amino-2-nitroisonicotinic acid derivative |

| Heck | Alkene | Pd(OAc)₂ / Ligand / Base | 5-Alkenyl-2-nitroisonicotinic acid derivative |

Catalytic Methodologies for Improved Selectivity and Efficiency

Optimization of Reaction Parameters and Process Scale-Up Considerations

Transitioning a synthetic route from a laboratory-scale procedure to large-scale industrial production requires rigorous optimization of all reaction parameters and careful consideration of safety, cost, and environmental impact. researchgate.net The synthesis of this compound involves several critical steps, including bromination, nitration, and potentially side-chain oxidation, each requiring specific optimization.

For instance, the large-scale production of the precursor 5-bromo-2-nitropyridine from 2-aminopyridine involves a bromination step followed by a hydrogen peroxide oxidation. chemicalbook.com Key optimization parameters for such a process include:

Temperature Control: Oxidation and nitration steps are often highly exothermic. Maintaining a strict temperature range (e.g., 10-40°C for H₂O₂ oxidation) is crucial to prevent runaway reactions and minimize the formation of impurities. chemicalbook.comresearchgate.net

Reagent Stoichiometry and Addition Rate: The precise control over the amounts and addition rates of reagents like bromine or nitric acid is essential for maximizing yield and regioselectivity while ensuring safety. orgsyn.org

Catalyst Loading and Choice: In catalytic steps, minimizing the catalyst loading (e.g., palladium) without sacrificing efficiency is critical for reducing costs and simplifying purification by removing residual metals from the final product. researchgate.net

Solvent and pH: The choice of solvent and the control of pH during reaction and work-up can significantly affect reaction rates, product solubility, and ease of isolation. google.com

Safety studies, including reaction calorimetry, are essential to understand the thermal hazards of each step before attempting scale-up. researchgate.net A robust and reproducible protocol with well-defined safety boundaries is paramount for consistent results and safe implementation in a large-scale manufacturing campaign. researchgate.net

| Parameter | Considerations for Optimization | Impact on Scale-Up |

|---|---|---|

| Temperature | Balance reaction rate with impurity formation and safety. | Heat dissipation becomes critical; requires efficient cooling systems. |

| Concentration | Higher concentration increases throughput but can pose safety and mixing challenges. | Affects viscosity, mixing efficiency, and thermal management. |

| Catalyst Loading | Minimize to reduce cost and simplify purification. | Cost becomes a major factor; catalyst recovery/recycling may be needed. |

| Mixing/Agitation | Ensure homogeneity for consistent reaction. | Challenging to maintain uniform mixing in large vessels. |

| Work-up/Isolation | Optimize for purity, yield, and minimal solvent use. | Waste stream management and product drying become significant operations. |

Solvent Effects on Reactivity and Selectivity

There is no specific information available in the surveyed literature detailing the effects of different solvents on the reactivity and selectivity of the synthesis of this compound. While syntheses of related compounds utilize solvents such as sulfuric acid for nitration or acetonitrile for bromination, a comparative study on solvent optimization for the target compound has not been published. orgsyn.orgchemicalbook.com

Temperature and Pressure Control in Industrial Synthesis

Detailed parameters for the industrial-scale synthesis of this compound, including optimal temperature ranges and pressure controls, are not documented. Laboratory-scale syntheses of analogous compounds are performed under various temperature conditions, from -25°C to reflux, but this information cannot be accurately extrapolated to an industrial process for the specific target compound. orgsyn.orggoogle.com

Purification Techniques and Yield Enhancement Strategies

While general purification methods such as recrystallization from solvents like ethanol (B145695) or isopropanol, pH-controlled precipitation, and chromatography are standard in organic chemistry, specific protocols and yield enhancement strategies for this compound have not been published. orgsyn.orggoogle.comsemanticscholar.org There are no available data tables or detailed research findings on optimizing the purification of this particular compound.

Due to the absence of specific and detailed scientific research on the synthesis of this compound, it is not possible to provide an authoritative article on the requested topics at this time.

Chemical Reactivity and Derivatization Pathways of 5 Bromo 2 Nitroisonicotinic Acid

Reactivity of the Carboxylic Acid Moiety

The carboxylic acid group is a primary site for derivatization, allowing for the formation of esters, amides, and alcohols.

The carboxylic acid moiety of 5-Bromo-2-nitroisonicotinic acid can be readily converted into its corresponding esters through various standard esterification protocols. A common and effective method is the Fischer esterification, which involves reacting the carboxylic acid with an alcohol in the presence of a strong acid catalyst.

For instance, the synthesis of Ethyl 5-bromo-2-nitroisonicotinate is achieved by the esterification of this compound with ethanol (B145695). This reaction is typically performed under reflux conditions with a catalytic amount of sulfuric acid to drive the equilibrium towards the ester product. Similarly, other alkyl esters, such as the methyl ester, can be synthesized using the corresponding alcohol (methanol) under similar acidic conditions.

Table 1: Esterification of this compound

| Ester Product | Alcohol | Catalyst | Conditions |

|---|---|---|---|

| Ethyl 5-bromo-2-nitroisonicotinate | Ethanol | Sulfuric Acid | Reflux |

These ester derivatives are valuable intermediates themselves, as the ester group can be more amenable to certain subsequent reactions compared to the carboxylic acid.

The conversion of the carboxylic acid to an amide is a fundamental transformation, often employed in the synthesis of biologically active molecules. This is typically achieved by activating the carboxylic acid followed by reaction with an amine. A host of modern coupling reagents, developed primarily for peptide synthesis, are highly effective for this purpose. youtube.com

Common strategies involve the use of carbodiimides, such as dicyclohexylcarbodiimide (B1669883) (DCC) or diisopropylcarbodiimide (DIC), which react with the carboxylic acid to form a highly reactive O-acylisourea intermediate that is then attacked by the amine. peptide.com To improve efficiency and minimize side reactions like racemization in chiral systems, additives such as 1-hydroxybenzotriazole (B26582) (HOBt) are often included. peptide.com

More advanced uronium-based coupling reagents like O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (B91526) (HBTU), O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium tetrafluoroborate (B81430) (TBTU), and O-(7-Azabenzotriazol-1-yl)-N,N,N′,N′-tetramethyluronium hexafluorophosphate (HATU) offer faster reaction times and high yields. peptide.com Another effective reagent is propane (B168953) phosphonic acid anhydride (B1165640) (T3P), which is noted for its efficiency and favorable environmental profile. nih.gov These reagents convert the carboxylic acid into an active ester or a related species in situ, facilitating smooth and efficient amide bond formation upon the addition of a primary or secondary amine. peptide.comnih.gov

Table 2: Common Peptide Coupling Reagents for Amide Synthesis

| Reagent Class | Examples | Key Features |

|---|---|---|

| Carbodiimides | DCC, DIC, EDC | Widely used for forming amides, esters, and anhydrides. peptide.com |

| Uronium/Aminium Salts | HBTU, TBTU, HATU | Fast reaction rates, low racemization, high efficiency. peptide.com |

| Phosphonium Salts | PyAOP | Highly effective, especially for sterically hindered couplings. peptide.com |

Selective reduction of the carboxylic acid group in this compound to a primary alcohol, (5-bromo-2-nitropyridin-4-yl)methanol, requires a reagent that does not affect the sensitive nitro group or the carbon-bromine bond. researchgate.net Strong reducing agents like lithium aluminum hydride (LiAlH₄) are generally unsuitable as they would likely reduce the nitro group as well. researchgate.netcommonorganicchemistry.com

A common and effective strategy involves a two-step process: first, the carboxylic acid is converted to an ester, which is then reduced. researchgate.net The resulting ester can be reduced to the alcohol using milder reducing agents under controlled conditions.

Alternatively, borane (B79455) complexes are known for their ability to selectively reduce carboxylic acids in the presence of nitro groups. researchgate.net Reagents such as borane-tetrahydrofuran (B86392) complex (BH₃·THF) or borane-dimethyl sulfide (B99878) complex (BH₃·SMe₂) can directly reduce the carboxylic acid to the corresponding alcohol while leaving the nitro functionality intact. researchgate.net Another approach is the in-situ generation of diborane (B8814927) using sodium borohydride (B1222165) and a Lewis acid like BF₃·Et₂O. researchgate.net This method is also highly specific for the reduction of carboxylic acids. researchgate.net

The resulting (5-bromo-2-nitropyridin-4-yl)methanol can be further derivatized at the hydroxyl group, for example, through etherification or esterification reactions, to access a new set of compounds.

Transformations Involving the Nitro Group

The nitro group is a powerful electron-withdrawing group and a key functional handle for introducing an amino group onto the pyridine (B92270) ring.

The reduction of the nitro group on the this compound scaffold to a primary amine is a crucial transformation, yielding 2-amino-5-bromoisonicotinic acid. achemblock.comachemblock.com This conversion dramatically alters the electronic properties of the molecule, turning the strongly electron-withdrawing nitro substituent into a strongly electron-donating amino group. masterorganicchemistry.com This transformation can be accomplished using various chemical reduction methods or through catalytic hydrogenation.

A wide array of methods is available for the reduction of aromatic nitro groups, offering choices in terms of reactivity, selectivity, and reaction conditions. masterorganicchemistry.comwikipedia.org

Catalytic Hydrogenation: This is a very common and often clean method for nitro group reduction. tcichemicals.com The reaction involves treating the substrate with hydrogen gas (H₂) in the presence of a metal catalyst. masterorganicchemistry.com

Palladium on Carbon (Pd/C): This is a highly effective and frequently used catalyst for both aromatic and aliphatic nitro group reductions. commonorganicchemistry.com

Raney Nickel (Raney Ni): This is another powerful hydrogenation catalyst. It is particularly useful when there is a risk of dehalogenation (loss of the bromine atom), as it can sometimes be more selective than Pd/C in this regard. commonorganicchemistry.com

Platinum(IV) Oxide (PtO₂): Also known as Adams' catalyst, it is another effective catalyst for this transformation. wikipedia.org

Chemical Reduction: This involves the use of stoichiometric reducing agents, often metals in acidic media. These methods are valuable when catalytic hydrogenation is not feasible or desired.

Metals in Acid: A classic method involves the use of an easily oxidized metal such as iron (Fe), tin (Sn), or zinc (Zn) in the presence of an acid like hydrochloric acid (HCl). masterorganicchemistry.com The use of iron powder in acidic conditions is a well-established protocol.

Tin(II) Chloride (SnCl₂): This reagent provides a mild method for reducing nitro groups to amines and is tolerant of many other functional groups. commonorganicchemistry.commasterorganicchemistry.com

Hydrazine-based Reductions: Hydrazine (B178648) hydrate (B1144303) in the presence of a catalyst like Raney nickel or Pd/C can be used. wikipedia.org A specific method employs hydrazine glyoxylate (B1226380) with zinc or magnesium powder, which selectively reduces aromatic nitro groups at room temperature.

Table 3: Selected Methods for the Reduction of Aromatic Nitro Groups

| Reagent/Catalyst | Co-reagent/Solvent | Key Features |

|---|---|---|

| H₂ / Pd/C | Methanol, Ethanol | Highly efficient, common lab method. commonorganicchemistry.com |

| H₂ / Raney Ni | Methanol, Ethanol | Powerful catalyst, sometimes preferred to avoid dehalogenation. commonorganicchemistry.com |

| Fe | HCl, Acetic Acid | Classic, inexpensive, and robust method. masterorganicchemistry.com |

| Zn | HCl, Acetic Acid | Mild method, tolerant of other reducible groups. commonorganicchemistry.commasterorganicchemistry.com |

| SnCl₂ | Ethanol | Mild conditions, good functional group tolerance. masterorganicchemistry.com |

Reduction of the Nitro Group to Amino Functionality

Selective Reduction in the Presence of Other Functional Groups

The selective reduction of the nitro group in polyfunctional molecules like this compound to an amino group is a crucial transformation in the synthesis of complex heterocyclic compounds. The challenge lies in achieving this reduction without affecting other sensitive groups, such as the bromine atom or the carboxylic acid. Various methods for the selective reduction of nitro compounds have been developed, often employing metal catalysts or specific reducing agents. researchgate.net For substrates containing halogens, which are susceptible to hydrogenolysis, milder and more selective reagents are preferred. Reagents like titanium(II) chloride have been shown to efficiently reduce nitro groups to amines in excellent yields under non-aqueous conditions, preserving other functionalities. researchgate.net

Table 1: Illustrative Conditions for Selective Nitro Group Reduction

| Reagent System | Typical Conditions | Comments |

|---|---|---|

| H₂, Pd/C | Low pressure, controlled temperature | Risk of dehalogenation (loss of bromine). |

| SnCl₂·2H₂O, HCl/Ethanol | Reflux | A classic method, generally tolerant of other groups. |

| Fe, NH₄Cl, H₂O/Ethanol | Reflux | A mild and environmentally benign "Béchamp reduction" variant. |

| Na₂S₂O₄ (Sodium Dithionite) | Aqueous or biphasic medium | Often used for its mildness and selectivity. |

This table represents general methods applicable to nitroarenes; specific application to this compound would require experimental optimization.

Nucleophilic Displacement of the Nitro Group

While halogens are more common leaving groups in nucleophilic aromatic substitution (SNAr), the direct displacement of a nitro group is also a known reaction pathway, particularly when the aromatic ring is highly activated by other electron-withdrawing substituents. nih.govmdpi.com The pyridine ring in this compound is inherently electron-deficient, and this effect is amplified by the C4-carboxylic acid and the C5-bromine. The sp² carbon atom attached to the nitro group becomes a viable site for nucleophilic attack. nih.gov In some systems, such as nitroquinolines and nitroimidazoles, the nitro group can be displaced by strong nucleophiles. nih.govnih.gov This reaction proceeds through a Meisenheimer complex, a negatively charged intermediate stabilized by the delocalization of the charge onto the electron-withdrawing groups. nih.gov The feasibility of this reaction for this compound would depend on the nucleophile's strength and the reaction conditions, potentially competing with substitution at the bromine-bearing carbon.

Reactions at the Bromine Atom

The bromine atom at the C5 position is a key handle for molecular elaboration, primarily through nucleophilic aromatic substitution and palladium-catalyzed cross-coupling reactions.

Nucleophilic Aromatic Substitution (SNAr) of Bromine

Nucleophilic aromatic substitution (SNAr) is a fundamental reaction for functionalizing electron-poor aromatic rings. masterorganicchemistry.com The reaction mechanism involves the addition of a nucleophile to the aromatic ring to form a resonance-stabilized anionic intermediate (a Meisenheimer complex), followed by the elimination of the leaving group, in this case, the bromide ion. libretexts.org

The reactivity of this compound towards SNAr is significantly enhanced by the electronic effects of the substituents on the pyridine ring:

Electron-Withdrawing Groups: The nitro group, located ortho to the bromine atom, is a powerful activating group. It stabilizes the negative charge of the Meisenheimer intermediate through resonance, lowering the activation energy for the reaction. stackexchange.com

Pyridine Nitrogen: The ring nitrogen atom also acts as an electron sink, further withdrawing electron density from the ring and activating it towards nucleophilic attack. youtube.com

This dual activation makes the C5 position highly susceptible to displacement by a wide range of nucleophiles, including amines, alkoxides, and thiolates, to generate diverse derivatives. The reaction generally proceeds with the nucleophile attacking the carbon atom directly bonded to the bromine. masterorganicchemistry.com

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. grafiati.com The C-Br bond in this compound serves as an excellent electrophilic partner in these transformations. The general catalytic cycle involves three main steps: oxidative addition of the palladium(0) catalyst to the C-Br bond, transmetalation with an organometallic reagent, and reductive elimination to form the product and regenerate the catalyst. nih.gov

The Suzuki-Miyaura coupling is a versatile method for forming C-C bonds by reacting an organohalide with an organoboron compound, typically a boronic acid or its ester, in the presence of a palladium catalyst and a base. youtube.com This reaction is widely used due to its mild conditions and tolerance of a broad range of functional groups. claremont.edu

This compound can be coupled with various aryl- and heteroarylboronic acids to synthesize biaryl and heteroaryl-substituted pyridine derivatives. nih.gov The reaction's success often depends on the choice of catalyst, ligand, base, and solvent to optimize yield and selectivity. nih.gov

Table 2: Typical Components for Suzuki-Miyaura Coupling of Aryl Bromides

| Component | Examples | Purpose |

|---|---|---|

| Palladium Catalyst | Pd(PPh₃)₄, Pd(OAc)₂, Pd₂(dba)₃ | Facilitates the catalytic cycle. nih.gov |

| Ligand | PPh₃, RuPhos, PCy₃·HBF₄ | Stabilizes the Pd center and influences reactivity. claremont.edunih.gov |

| Boronic Acid/Ester | Phenylboronic acid, Thiophene-2-boronic acid, Potassium heteroaryltrifluoroborates | The organometallic nucleophile providing the new carbon fragment. nih.govyoutube.com |

| Base | K₂CO₃, Cs₂CO₃, K₃PO₄ | Activates the boronic acid for the transmetalation step. youtube.com |

| Solvent | Toluene, Dioxane, DMF, H₂O | Solubilizes reactants and influences reaction rate. |

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that forms a carbon-nitrogen bond between an aryl or heteroaryl halide (or triflate) and an amine. organic-chemistry.org This reaction has become a premier method for synthesizing arylamines. The use of bulky, electron-rich phosphine (B1218219) ligands is crucial for the efficiency of the catalytic cycle, particularly the reductive elimination step.

This methodology can be applied to this compound to introduce primary or secondary amine functionalities at the C5 position. Despite the challenges posed by electron-deficient heterocyclic halides, which can sometimes inhibit catalyst activity, specialized ligand systems have been developed to facilitate the amination of such substrates, including those with unprotected N-H groups. nih.gov

Sonogashira Coupling for C-C Bond Formation

The Sonogashira coupling is a powerful and versatile cross-coupling reaction used to form carbon-carbon (C-C) bonds between a terminal alkyne and an aryl or vinyl halide. wikipedia.org This reaction is typically catalyzed by a palladium(0) complex and a copper(I) co-catalyst in the presence of a base, such as an amine. libretexts.org For this compound, the bromine atom at the C-5 position of the pyridine ring serves as the reactive site for this transformation, enabling the introduction of various alkyne-containing substituents.

The general mechanism involves two interconnected catalytic cycles: a palladium cycle and a copper cycle. youtube.com The palladium(0) catalyst undergoes oxidative addition with the aryl bromide (this compound). Simultaneously, the copper(I) salt reacts with the terminal alkyne to form a copper(I) acetylide intermediate, which is more reactive than the terminal alkyne itself. youtube.com Transmetalation of the acetylide group from copper to the palladium complex, followed by reductive elimination, yields the final alkynylated product and regenerates the palladium(0) catalyst. youtube.com

The reaction is carried out under mild conditions, which allows for a high degree of functional group tolerance, a critical feature when working with highly functionalized molecules like this compound. wikipedia.org The electron-withdrawing nature of the nitro and carboxylic acid groups on the pyridine ring can influence the reactivity of the C-Br bond, potentially facilitating the oxidative addition step. The choice of catalyst, ligands, base, and solvent is crucial for optimizing the reaction yield and preventing side reactions. libretexts.org

Below is a table summarizing typical conditions for Sonogashira coupling with bromopyridine derivatives, which are analogous to the expected conditions for this compound.

| Catalyst System | Base | Solvent | Temperature | Reactant Type | Ref |

| Pd(PPh₃)₂Cl₂ / CuI | Triethylamine (TEA) or Diisopropylamine (DIPA) | Tetrahydrofuran (THF) or Dimethylformamide (DMF) | Room Temp. to 65°C | Aryl Bromide | wikipedia.org |

| Pd₂(dba)₃ / Ligand | Cesium Carbonate (Cs₂CO₃) | Toluene or Dioxane | Room Temp. to 100°C | Aryl Bromide | libretexts.org |

| (PhCN)₂Cl₂ / Ligand | N-Butylamine | THF | 65°C | Aryl Bromide | wikipedia.org |

This interactive table provides examples of reaction conditions applicable to Sonogashira coupling of bromopyridines.

Grignard and Organolithium Reagent Interactions

The interaction of this compound with powerful organometallic nucleophiles like Grignard (R-MgX) and organolithium (R-Li) reagents is dominated by the presence of the acidic carboxylic acid group. These reagents are not only strong nucleophiles but also exceptionally strong bases. libretexts.org

The primary and most rapid reaction will be an acid-base reaction where the Grignard or organolithium reagent deprotonates the carboxylic acid to form a magnesium or lithium carboxylate salt, respectively, and a hydrocarbon. This reaction consumes one equivalent of the organometallic reagent and precludes any nucleophilic attack on the carbonyl carbon or the pyridine ring until all the acidic protons are neutralized.

R-MgX + HOOC-Pyridine → R-H + XMg-OOC-Pyridine R-Li + HOOC-Pyridine → R-H + Li-OOC-Pyridine

Once the carboxylic acid is deprotonated, subsequent additions of the organometallic reagent could potentially lead to nucleophilic attack. The possible sites of attack are the carbonyl carbon of the carboxylate and the electrophilic carbon atoms of the pyridine ring. However, the carboxylate anion is generally unreactive toward further nucleophilic attack.

Nucleophilic attack on the pyridine ring itself is a possibility. The pyridine ring is rendered electron-deficient by the nitrogen heteroatom and significantly more so by the potent electron-withdrawing nitro group. Organolithium and Grignard reagents can add to electron-poor heteroaromatics. The attack would likely be directed to positions ortho or para to the nitro group (C-3 or C-5). Attack at C-5 would lead to the displacement of the bromide anion.

Reactivity of the Pyridine Ring System

Electrophilic Aromatic Substitution (Beyond Initial Halogenation/Nitration)

Electrophilic Aromatic Substitution (EAS) is a class of reactions where an electrophile replaces an atom, typically hydrogen, on an aromatic ring. libretexts.org The pyridine ring is inherently electron-deficient compared to benzene, making it less susceptible to EAS. The reactivity of the pyridine ring in this compound towards electrophiles is further and drastically reduced by the presence of two powerful electron-withdrawing groups: the nitro group (-NO₂) and the carboxylic acid group (-COOH). masterorganicchemistry.com

These deactivating groups, combined with the intrinsic electron-deficient nature of the pyridine nitrogen, make the aromatic ring exceptionally "electron-poor." Consequently, electrophilic aromatic substitution reactions beyond the initial synthesis of the molecule are highly unlikely to occur. Standard electrophilic conditions (e.g., nitration with HNO₃/H₂SO₄ or halogenation with Br₂/FeBr₃) would not be effective. lumenlearning.commasterorganicchemistry.com Forcing conditions would likely lead to the degradation of the molecule rather than controlled substitution. Therefore, further functionalization of the pyridine ring is not typically achieved via EAS pathways.

Site-Selective Functionalization and Regiochemical Control

The functionalization of the this compound core is governed by the regiochemical influence of its existing substituents. The inherent electronic properties of the nitro, bromo, and carboxyl groups direct incoming reagents to specific positions, allowing for a high degree of site-selectivity.

Nucleophilic Aromatic Substitution (SNAr): The pyridine ring is highly activated for Nucleophilic Aromatic Substitution (SNAr) due to the presence of the electron-withdrawing nitro group. In SNAr reactions, a nucleophile attacks an electron-poor aromatic ring, displacing a leaving group. The bromide at the C-5 position is an excellent leaving group and is located para to the C-2 nitro group. This para relationship provides strong activation for nucleophilic attack at C-5, making it the primary site for substitution by various nucleophiles (e.g., amines, alkoxides, thiols). A study on 5-bromo-1,2,3-triazines, for instance, demonstrates SNAr reactions with phenols. nih.gov

Palladium-Catalyzed Cross-Coupling: As discussed in section 3.3.2.3, the C-5 bromine is the reactive handle for palladium-catalyzed cross-coupling reactions like Sonogashira, Suzuki, and Heck couplings. researchgate.net This provides a reliable method for forming new carbon-carbon or carbon-heteroatom bonds specifically at this position. The selectivity is high because the C-Br bond is significantly more reactive in these catalytic cycles than any C-H bonds on the ring.

Directing Group Effects: In reactions involving the broader molecule, the existing functional groups can act as directing groups to control selectivity. For instance, the carboxylic acid can be used to direct reactions to its vicinity or can be modified first to alter the reactivity profile of the entire molecule. The ability to control reactions site-selectively is crucial for the synthesis of complex derivatives from the this compound scaffold. nih.govrsc.org

The table below summarizes the expected regiochemical control for different reaction types on this compound.

| Reaction Type | Reactive Site(s) | Directing/Activating Group(s) | Notes |

| Nucleophilic Aromatic Substitution (SNAr) | C-5 | -NO₂ (activating) | Bromide is an excellent leaving group. |

| Sonogashira Coupling | C-5 | -Br (reaction handle) | Palladium-catalyzed C-C bond formation. |

| Grignard/Organolithium Reaction | -COOH (acidic proton) | Carboxylic Acid | Initial acid-base reaction is dominant. |

| Electrophilic Aromatic Substitution (EAS) | Unlikely | -NO₂, -COOH, Ring N (deactivating) | The ring is too electron-deficient for EAS. |

This interactive table outlines the site-selectivity for major reaction classes with this compound.

Advanced Spectroscopic Characterization and Elucidation of Molecular Structure

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of 5-bromo-2-nitroisonicotinic acid.

¹H NMR and ¹³C NMR Chemical Shift Analysis

The ¹H NMR spectrum of this compound is expected to show distinct signals for the two aromatic protons on the pyridine (B92270) ring. Due to the electron-withdrawing effects of the nitro group and the carboxylic acid, these protons would be deshielded and resonate at lower field. The proton at position 6 is anticipated to appear at a lower field than the proton at position 3 due to the proximity of the electron-withdrawing nitro group.

The ¹³C NMR spectrum provides insights into the carbon environments within the molecule. oregonstate.edu The carbon atoms in the pyridine ring will exhibit characteristic chemical shifts in the aromatic region (typically 110-150 ppm). bhu.ac.inlibretexts.org The carbon atom attached to the bromine (C5) will be influenced by the heavy atom effect, while the carbon attached to the nitro group (C2) and the carboxylic acid group (C4) will be significantly downfield shifted due to the strong electron-withdrawing nature of these substituents. bhu.ac.inlibretexts.org The quaternary carbons (C2, C4, and C5) are typically weaker in intensity compared to the protonated carbons. oregonstate.edu

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| H3 | ~8.4 | ~125-130 |

| H6 | ~8.9 | ~150-155 |

| C2 | - | ~155-160 |

| C3 | - | ~125-130 |

| C4 (COOH) | - | ~165-170 |

| C5 | - | ~115-120 |

| C6 | - | ~150-155 |

| COOH | ~13-14 | ~165-170 |

| Note: These are predicted values and may vary based on solvent and experimental conditions. |

Two-Dimensional NMR Techniques (COSY, HSQC, HMBC) for Connectivity Elucidation

Two-dimensional (2D) NMR experiments are crucial for establishing the connectivity between atoms in the molecule.

COSY (Correlation Spectroscopy) : A ¹H-¹H COSY experiment would show a correlation between the two aromatic protons (H3 and H6), confirming their coupling relationship, although it would be a long-range coupling. sdsu.edu

HSQC (Heteronuclear Single Quantum Coherence) : An HSQC experiment correlates directly bonded carbon and proton atoms. sdsu.edu This would definitively assign the ¹H signals to their corresponding ¹³C signals for C3-H3 and C6-H6.

HMBC (Heteronuclear Multiple Bond Correlation) : The HMBC experiment reveals long-range (2-3 bond) correlations between protons and carbons. sdsu.edu Key HMBC correlations would include:

H3 correlating to C2, C4, and C5.

H6 correlating to C2, C4, and C5.

The acidic proton of the carboxyl group may show correlations to C3, C4, and C5.

These 2D NMR techniques, used in concert, provide an unambiguous assignment of all proton and carbon signals, confirming the substitution pattern on the pyridine ring. researchgate.netyoutube.com

Analysis of Coupling Constants and Stereochemical Implications

The coupling constant (J-value) between H3 and H6 would provide further structural information. A small coupling constant, typically in the range of 2-3 Hz, would be expected for a four-bond coupling (⁴J) across the nitrogen atom in the pyridine ring. This small J-value is characteristic of such long-range couplings in aromatic systems and would be consistent with the proposed structure. The stereochemistry of the molecule is planar, and therefore, there are no complex stereochemical implications to be deduced from the coupling constants in this case.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a powerful technique for identifying the characteristic functional groups present in this compound.

Characteristic Vibrational Frequencies of Carboxyl, Nitro, and Pyridine Moieties

The IR spectrum of this compound would display characteristic absorption bands corresponding to its functional groups:

| Functional Group | Vibrational Mode | Expected Frequency Range (cm⁻¹) |

| Carboxylic Acid (COOH) | O-H stretch (broad) | 2500-3300 |

| C=O stretch | 1700-1725 | |

| Nitro Group (NO₂) | Asymmetric stretch | 1520-1560 |

| Symmetric stretch | 1340-1380 | |

| Pyridine Ring | C=N and C=C stretches | 1400-1600 |

| C-Br Stretch | 500-600 |

The broad O-H stretch of the carboxylic acid is a hallmark feature. The strong C=O stretching vibration confirms the presence of the carboxyl group. The two distinct stretching frequencies for the nitro group are also highly characteristic. The various C=N and C=C stretching vibrations of the pyridine ring provide further evidence for the core heterocyclic structure.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is employed to determine the molecular weight of the compound and to study its fragmentation pattern, which can provide additional structural information. The molecular weight of this compound (C₆H₃BrN₂O₄) is 246.99 g/mol . nih.govcalpaclab.com

In a mass spectrum, the presence of bromine would be indicated by a characteristic isotopic pattern for the molecular ion peak (M⁺) and bromine-containing fragment ions, with two peaks of nearly equal intensity separated by two mass units (for the ⁷⁹Br and ⁸¹Br isotopes).

Key fragmentation pathways would likely involve:

Loss of the carboxylic acid group (-COOH), resulting in a fragment ion.

Loss of the nitro group (-NO₂).

Loss of bromine radical (Br•).

Decarboxylation (loss of CO₂).

Analysis of the masses of these fragment ions would further corroborate the proposed structure of this compound.

X-ray Crystallography for Solid-State Molecular Architecture

By analyzing the diffraction pattern of X-rays passing through a single crystal of a compound, scientists can construct a three-dimensional electron density map, from which the positions of individual atoms can be determined with high precision. This allows for the accurate measurement of bond lengths (the distance between the nuclei of two bonded atoms), bond angles (the angle formed by three connected atoms), and torsional angles (the dihedral angle between two planes, each defined by three atoms). rsc.org For aromatic and heterocyclic systems like this compound, these parameters reveal the extent of electron delocalization and any steric strain imposed by the substituents.

| Interaction Type | Description | Potential Role in this compound |

|---|---|---|

| Hydrogen Bonding | An electrostatic attraction between a hydrogen atom covalently bonded to a highly electronegative atom and another nearby electronegative atom. | Formation of dimers or chains via the carboxylic acid groups. researchgate.net |

| Halogen Bonding | A non-covalent interaction where a halogen atom acts as an electrophilic species. | The bromine atom can interact with the nitro group or the pyridine nitrogen, influencing crystal packing. mdpi.com |

| Van der Waals Forces | Weak, short-range electrostatic attractive forces between uncharged molecules. | Contribute to the overall crystal packing efficiency. |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy probes the electronic transitions within a molecule by measuring its absorption of ultraviolet and visible light. The resulting spectrum provides information about the electronic structure and conjugation within the molecule.

Solvent Effects on Electronic Spectra

A comprehensive search of available scientific literature and chemical databases did not yield specific experimental studies detailing the effects of different solvents on the electronic absorption spectra of this compound. The investigation of how solvent polarity and hydrogen bonding capabilities influence the UV-Visible absorption maxima (λmax) of a compound, a phenomenon known as solvatochromism, is crucial for understanding its electronic structure and the nature of its electronic transitions.

While general principles of solvatochromism are well-established, the specific quantitative data, such as shifts in λmax and changes in molar absorptivity (ε) in a range of solvents for this compound, are not present in the accessed resources. Such data is typically presented in tabular format, comparing the spectral characteristics in solvents of varying polarities, from non-polar (e.g., hexane, cyclohexane) to polar aprotic (e.g., acetone, DMSO) and polar protic (e.g., ethanol (B145695), methanol, water).

For related molecules, like other nitro-substituted pyridines and quinolines, studies have demonstrated observable solvatochromic shifts. For instance, research on certain nitropyridine derivatives has shown shifts in electronic transitions in response to solvent polarity. researchgate.net Typically, π→π* and n→π* transitions are affected differently. Polar solvents often cause a bathochromic (red) shift in π→π* transitions and a hypsochromic (blue) shift in n→π* transitions. However, without experimental data specific to this compound, any discussion remains speculative.

Further empirical research is required to characterize the solvatochromic behavior of this compound. Such a study would involve recording its UV-Vis spectra in a series of solvents with different dielectric constants and refractive indices to elucidate the nature of solute-solvent interactions and quantify the spectral shifts.

Data Table on Solvent Effects

As no specific experimental data on the solvent effects on the electronic spectra of this compound was found, a data table cannot be generated.

Computational Chemistry and Theoretical Investigations of 5 Bromo 2 Nitroisonicotinic Acid

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity

Density Functional Theory (DFT) serves as a powerful computational tool to investigate the electronic characteristics of molecules. For 5-Bromo-2-nitroisonicotinic acid, DFT calculations can provide a foundational understanding of its geometry, orbital energies, and charge distribution, which are pivotal in predicting its chemical behavior.

Geometry Optimization and Conformational Analysis

The first step in a theoretical investigation involves determining the most stable three-dimensional arrangement of the atoms, known as geometry optimization. For this compound, this process would typically be performed using a functional like B3LYP with a suitable basis set (e.g., 6-311++G(d,p)). The optimization would reveal key structural parameters.

Due to the rotational freedom of the carboxylic acid group, conformational analysis is crucial. The orientation of the -COOH group relative to the pyridine (B92270) ring can lead to different conformers with distinct energy levels. It is anticipated that the most stable conformer would exhibit planarity to maximize conjugation, although steric hindrance between the carboxylic acid and the nitro group could lead to some torsional strain. The planarity is also influenced by the potential for intramolecular hydrogen bonding between the carboxylic acid proton and the oxygen of the nitro group or the nitrogen of the pyridine ring.

Table 1: Predicted Structural Parameters of this compound (Illustrative)

| Parameter | Predicted Value (Å or °) |

|---|---|

| C-Br Bond Length | ~1.88 |

| C-N (nitro) Bond Length | ~1.45 |

| C-C (ring) Bond Lengths | ~1.38 - 1.40 |

| C-N (ring) Bond Lengths | ~1.33 - 1.34 |

| C=O Bond Length | ~1.21 |

| C-O Bond Length | ~1.35 |

| O-H Bond Length | ~0.97 |

| C-C-N (ring) Bond Angles | ~120 - 124 |

| O-N-O Bond Angle | ~125 |

Note: These are estimated values based on typical DFT calculations for similar molecules. Actual values would require specific calculations for this compound.

Frontier Molecular Orbital (FMO) Theory and Reactivity Prediction

Frontier Molecular Orbital (FMO) theory is instrumental in understanding chemical reactivity by examining the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). nih.gov The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy indicates its capacity to accept electrons (electrophilicity). nih.govacs.org

For this compound, the presence of the electron-withdrawing nitro group and the bromine atom is expected to significantly lower the energy of both the HOMO and LUMO compared to unsubstituted isonicotinic acid. A low-lying LUMO would suggest that the molecule is a good electron acceptor, making it susceptible to nucleophilic attack. The HOMO-LUMO energy gap is a key indicator of chemical stability; a large gap implies high stability, whereas a small gap suggests higher reactivity.

The distribution of the HOMO and LUMO across the molecule is also revealing. The LUMO is likely to be localized over the pyridine ring and the nitro group, indicating these as the primary sites for nucleophilic attack. The HOMO, conversely, may have significant contributions from the bromine atom and the oxygen atoms of the carboxylic acid.

Table 2: Predicted Frontier Molecular Orbital Energies for this compound and Related Compounds (Illustrative)

| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (eV) |

|---|---|---|---|

| Isonicotinic Acid | -7.0 | -1.5 | 5.5 |

| 2-Nitroisonicotinic Acid | -7.8 | -3.0 | 4.8 |

| This compound | -8.2 | -3.5 | 4.7 |

Note: These values are hypothetical and for illustrative purposes to show the expected trends upon substitution.

Electrostatic Potential Surfaces (MEP) and Charge Distribution

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution within a molecule and predicting sites for electrophilic and nucleophilic attack. The MEP maps the electrostatic potential onto the electron density surface. Regions of negative potential (typically colored red or yellow) are rich in electrons and are prone to electrophilic attack, while regions of positive potential (blue) are electron-deficient and susceptible to nucleophilic attack.

For this compound, the most negative potential is expected to be located around the oxygen atoms of the nitro and carboxylic acid groups, as well as the nitrogen atom of the pyridine ring. The most positive potential would likely be found near the hydrogen atom of the carboxylic acid and on the carbon atoms attached to the electron-withdrawing groups. The bromine atom can exhibit a region of positive potential along the C-Br bond axis (a σ-hole), making it a potential site for halogen bonding interactions. acs.org

Prediction of Spectroscopic Parameters (NMR, IR, UV-Vis)

DFT calculations can be employed to predict various spectroscopic parameters, which can then be compared with experimental data for validation of the computational model.

NMR Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method is commonly used to calculate the nuclear magnetic shielding tensors, which can be converted into chemical shifts (δ) for ¹H and ¹³C NMR spectroscopy. nih.gov For this compound, the electron-withdrawing nature of the nitro group and the bromine atom would lead to a general downfield shift for the protons and carbons of the pyridine ring compared to isonicotinic acid.

IR Spectroscopy: The vibrational frequencies and their corresponding intensities can be calculated from the second derivatives of the energy with respect to the atomic coordinates. These theoretical frequencies are often scaled by an empirical factor to account for anharmonicity and other systematic errors. The calculated IR spectrum would show characteristic peaks for the O-H stretch of the carboxylic acid, the C=O stretch, the asymmetric and symmetric stretches of the nitro group, and the various vibrations of the substituted pyridine ring.

UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) can be used to predict the electronic absorption spectra. nih.gov The calculations would provide information on the wavelengths of maximum absorption (λmax) and the corresponding oscillator strengths, which relate to the intensity of the absorption bands. The electronic transitions would likely involve π → π* and n → π* transitions within the aromatic system and the nitro group.

Molecular Dynamics (MD) Simulations for Dynamic Behavior

While DFT provides a static picture of a single molecule, molecular dynamics (MD) simulations allow for the study of the time-dependent behavior of a molecule and its interactions with its environment, such as a solvent.

Solvent Effects on Molecular Conformation and Interaction

MD simulations of this compound in a solvent like water would provide insights into how the solvent influences its conformation and intermolecular interactions. The polar nature of water would lead to the formation of hydrogen bonds with the carboxylic acid and nitro groups. These interactions would stabilize the solute and could influence the equilibrium between different conformers.

The simulation would track the trajectories of all atoms in the system over time, allowing for the analysis of properties such as radial distribution functions to understand the structure of the solvent around the molecule. It would also be possible to study the dynamics of hydrogen bonding, including their lifetimes and geometries. For instance, understanding the solvation of the carboxylic acid group is crucial for predicting its pKa.

Ligand-Target Binding Simulations (if applicable as a probe)

Ligand-target binding simulations are powerful computational tools used to predict and analyze the interaction between a small molecule (ligand), such as this compound, and a biological macromolecule (target), typically a protein or nucleic acid. These simulations, most notably molecular docking and molecular dynamics, can elucidate the preferred binding orientation, conformation, and affinity of the ligand within the target's binding site.

Molecular docking predicts the most stable binding pose of the ligand, while molecular dynamics (MD) simulations provide insights into the dynamic behavior of the ligand-target complex over time, allowing for the calculation of binding free energies. These methods are crucial in structure-based drug design for identifying potential drug candidates.

A review of current scientific literature does not yield specific studies where this compound has been used as a probe in ligand-target binding simulations. Such studies would be valuable to assess its potential inhibitory or modulatory activity against specific biological targets. If this compound were to be studied, simulations would typically yield data such as binding affinity (ΔG) and detail the specific molecular interactions (e.g., hydrogen bonds, hydrophobic interactions) with target residues.

Table 1: Illustrative Data from a Hypothetical Ligand-Binding Simulation This table illustrates the type of results generated from molecular dynamics simulations, not actual data for the specified compound.

| Simulation Parameter | Value | Unit |

| Binding Free Energy (MM-GBSA) | -55.8 | kcal/mol |

| van der Waals Energy | -45.2 | kcal/mol |

| Electrostatic Energy | -20.1 | kcal/mol |

| Polar Solvation Energy | 35.5 | kcal/mol |

| Non-Polar Solvation Energy | -4.0 | kcal/mol |

| Key Hydrogen Bond Interactions | TYR 83, ASN 112 | Residues |

Quantitative Structure-Activity Relationship (QSAR) and Cheminformatics

Quantitative Structure-Activity Relationship (QSAR) and cheminformatics are disciplines that aim to correlate the chemical structure of compounds with their biological activity or chemical reactivity using statistical models. These approaches are fundamental in medicinal chemistry and toxicology for predicting the properties of new or untested molecules, thereby prioritizing synthetic and testing efforts.

Descriptor Calculation and Correlation with Predicted Reactivity

A cornerstone of QSAR is the calculation of molecular descriptors, which are numerical values that encode different aspects of a molecule's structure. These can be categorized as 1D (e.g., molecular weight), 2D (e.g., topological indices), or 3D (e.g., molecular shape) descriptors. Once calculated for a series of compounds, these descriptors are correlated with an experimentally determined activity or property (like reactivity) to build a predictive model.

For this compound, one could calculate a range of descriptors to predict its reactivity in various chemical reactions, such as nucleophilic aromatic substitution, or its potential biological activity. The presence of an electron-withdrawing nitro group and a bromine atom on the pyridine ring suggests a complex electronic profile that could be quantified through descriptors like electrostatic potential, frontier molecular orbital energies (HOMO/LUMO), and partial atomic charges. However, specific QSAR models focused on predicting the reactivity of this particular compound have not been reported in peer-reviewed literature.

Table 2: Selected Calculated Molecular Descriptors for this compound This table contains theoretical descriptor values calculated from the compound's known structure.

| Descriptor Type | Descriptor Name | Calculated Value |

| Physicochemical | Molecular Weight | 247.01 g/mol |

| Physicochemical | logP (Octanol-Water Partition Coefficient) | 1.45 (Predicted) |

| Topological | Topological Polar Surface Area (TPSA) | 98.5 Ų |

| Electronic | Dipole Moment | 5.8 Debye (Predicted) |

| 3D Shape | Molar Refractivity | 45.3 cm³ (Predicted) |

Virtual Screening and Library Design

Virtual screening is a computational technique used in drug discovery to search large libraries of small molecules to identify those structures that are most likely to bind to a drug target. When a validated QSAR model is available, it can be used to rapidly screen virtual libraries containing millions of compounds, filtering for those predicted to have the desired activity and properties.

Furthermore, compounds like this compound can serve as chemical building blocks or scaffolds for the design of combinatorial libraries. In library design, a core scaffold is selected, and various functional groups (R-groups) are systematically attached to it in silico to generate a large, diverse set of virtual compounds. This virtual library can then be screened against a specific target. The bromine atom on this compound is particularly suitable for diversification through reactions like Suzuki or Buchwald-Hartwig cross-coupling, allowing for the creation of a wide array of derivatives.

There is no available research demonstrating the use of this compound as a scaffold in a specific virtual screening campaign or library design project. Its utility as a fragment for generating novel chemical entities remains a theoretical application pending experimental or computational validation.

Applications and Advanced Materials Science Incorporating 5 Bromo 2 Nitroisonicotinic Acid

Role as a Versatile Building Block in Organic Synthesis

5-Bromo-2-nitroisonicotinic acid is a highly functionalized pyridine (B92270) derivative that serves as a valuable and versatile building block in organic synthesis. bldpharm.comcalpaclab.com Its structure, featuring a carboxylic acid, a nitro group, and a bromine atom on a pyridine ring, offers multiple reactive sites for chemical modification. This allows for its use in the construction of a wide array of more complex molecules. The pyridine ring itself is a fundamental scaffold in medicinal chemistry, recognized as the second most common heterocycle in drugs approved by the FDA. nih.govnih.gov The presence of the bromine atom and the nitro group provides orthogonal handles for various coupling and substitution reactions, while the carboxylic acid group can be readily converted into esters, amides, and other functionalities. This trifecta of reactivity makes the compound a desirable starting material for creating diverse molecular libraries. researchgate.net

Synthesis of Complex Heterocyclic Compounds

The structure of this compound is primed for the synthesis of complex, often fused, heterocyclic systems. The field of organic synthesis extensively uses nitropyridines and nitroalkenes to create 5- and 6-membered heterocyclic compounds through various reaction pathways, including Michael additions, cycloadditions, and cascade reactions. patsnap.comnih.govnih.gov

The reactivity of the nitro group, particularly when adjacent to the pyridine nitrogen, and the bromo group, makes them susceptible to nucleophilic substitution. For instance, a common strategy involves reacting similar bromo-nitro-pyridine scaffolds with binucleophiles (compounds with two nucleophilic centers) to construct fused ring systems. The reaction can proceed sequentially, where one nucleophile displaces the bromo or nitro group, followed by an intramolecular cyclization involving the second nucleophilic group and another site on the pyridine ring, often the carboxylic acid after its conversion to a more reactive derivative. This approach is a powerful method for generating novel polycyclic heteroaromatic compounds, which are scaffolds of significant interest in materials science and medicinal chemistry.

Precursor to Biologically Active Molecules and Pharmaceutical Intermediates